molecular formula C15H8BrCl2N3OS B2521086 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-63-1

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2521086
CAS No.: 391863-63-1
M. Wt: 429.11
InChI Key: HHYWIJCOULYDEQ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-chlorobenzamide to obtain 5-bromo-2-chlorobenzamide. This intermediate is then reacted with 2-chlorophenyl-1,3,4-thiadiazole under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiadiazole formation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and organometallic reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and halogenated benzamides, such as 5-bromo-2-chloro-N-isopropylbenzamide .

Uniqueness

What sets 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3OS/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWIJCOULYDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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